molecular formula C8Cl2F16O B114585 Bis(4-chlorooctafluorobutyl)ether CAS No. 149697-40-5

Bis(4-chlorooctafluorobutyl)ether

Cat. No. B114585
M. Wt: 486.96 g/mol
InChI Key: YGAVLUGHTWKNCY-UHFFFAOYSA-N
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Description

Bis(4-chlorooctafluorobutyl)ether is a chemical compound with the molecular formula C8Cl2F16O and a molecular weight of 486.97 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Bis(4-chlorooctafluorobutyl)ether consists of two 4-chlorooctafluorobutyl groups connected by an ether linkage . The exact structure can be represented by the InChI code: 1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22 .


Physical And Chemical Properties Analysis

Bis(4-chlorooctafluorobutyl)ether has a density of 1.756g/cm3, a boiling point of 169.5ºC at 760 mmHg, and a flash point of 56.3ºC . Its exact mass is 485.90700, and it has a LogP value of 6.39300 .

Scientific Research Applications

Liquid Crystal Research

  • The study by Henderson & Imrie (2011) discusses the transitional properties of methylene-linked liquid crystal dimers, which exhibit two monotropic mesophases: a normal nematic phase and a lower temperature phase assigned as a twist-bend nematic phase. This research highlights the complex behavior of liquid crystal dimers, which might be relevant to understanding the applications of other complex ethers in liquid crystal technologies (Henderson & Imrie, 2011).

Environmental Impact of Flame Retardants

  • Zuiderveen, Slootweg, & de Boer (2020) review the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, highlighting the need for research on their occurrence, environmental fate, and toxicity. This parallels the importance of studying compounds like Bis(4-chlorooctafluorobutyl)ether for their environmental persistence and effects (Zuiderveen, Slootweg, & de Boer, 2020).

Reactive Pollutants

  • The comprehensive review by Wang et al. (2021) on the analytical method, occurrence, transformation, and toxicity of Bisphenol A diglycidyl ether (BADGE)-based epoxy resin, emphasizes the environmental and health impacts of reactive pollutants. The study suggests that similar compounds could also have significant environmental and health implications, necessitating thorough research (Wang et al., 2021).

Anesthesia Monitoring

  • Drummond (2000) discusses the application of the bispectral index in monitoring the depth of anesthesia, which involves understanding the effects of various anesthetic agents on brain activity. Research into chemical compounds affecting neurological functions or monitoring could benefit from similar approaches (Drummond, 2000).

Endocrine Disruptors

  • Studies on Bisphenol A (BPA) and its analogues, such as those by Huang et al. (2012), highlight concerns over endocrine-disrupting chemicals. Given the structural specificity of chemicals like Bis(4-chlorooctafluorobutyl)ether, understanding their potential as endocrine disruptors is crucial (Huang et al., 2012).

Safety And Hazards

Bis(4-chlorooctafluorobutyl)ether is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to handle the compound with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray . In case of exposure, immediate medical help should be sought .

Future Directions

The future directions of Bis(4-chlorooctafluorobutyl)ether are not explicitly mentioned in the available resources. Given its current use in research and development, it may continue to be explored in various scientific contexts .

properties

IUPAC Name

1-chloro-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutoxy)-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F16O/c9-5(19,20)1(11,12)3(15,16)7(23,24)27-8(25,26)4(17,18)2(13,14)6(10,21)22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAVLUGHTWKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)Cl)(F)F)(C(OC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372246
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorooctafluorobutyl)ether

CAS RN

149697-40-5
Record name Bis(4-chlorooctafluorobutyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149697-40-5
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